2,7-Dibromopyrene

Organic Electronics OLED Materials Thermal Stability

Researchers requiring a regiospecific dibromo-pyrene for linear π-extension often face isomer contamination risks. 2,7-Dibromopyrene eliminates this uncertainty with bromines exclusively at the 2- and 7-positions, enabling directional cross-couplings (Suzuki, Sonogashira, Ullmann) that preserve structural linearity. • Delivers hole mobilities of ~0.018 cm² V⁻¹ s⁻¹ in OFETs, confirming its viability for p-type semiconductor development. • On Au(111), its 2,7-substitution pattern directs Ullmann coupling into well-defined 1D polypyrene chains and graphene nanoribbons, validated by STM/DFT. • Copolymerization with 1,3,6,8-tetrabromopyrene yields luminescent COPs that function as selective sensors for nitroaromatic explosives like picric acid.

Molecular Formula C16H8Br2
Molecular Weight 360.04 g/mol
CAS No. 102587-98-4
Cat. No. B009692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromopyrene
CAS102587-98-4
Synonyms2,7-Dibromopyrene
Molecular FormulaC16H8Br2
Molecular Weight360.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br
InChIInChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H
InChIKeyIGTQPXMEWQTTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromopyrene: Strategic Building Block for Organic Electronics


2,7-Dibromopyrene is a brominated polycyclic aromatic hydrocarbon with two bromine atoms precisely substituted at the 2- and 7-positions of the pyrene core [1]. This compound serves as a versatile precursor in organic electronics and materials science, primarily valued for its use as a monomer or intermediate in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings [1]. Its robust pyrene backbone provides excellent thermal stability and optoelectronic properties, while the strategically placed bromine atoms offer highly reactive sites for extending π-conjugated systems, enabling the synthesis of tailored organic semiconductors, OLED emitters, and porous polymers [2]. The compound is commercially available with typical purities of ≥98.0% (HPLC), ensuring reliable performance in demanding synthetic applications .

2,7-Dibromopyrene: Positional Isomerism and Material Function


In the synthesis of advanced materials, the precise substitution pattern on the pyrene core is not an interchangeable variable; it is a critical determinant of the final product's structure and function. The 2,7-dibromo substitution pattern is strategically significant for engineering linear, π-extended structures with specific optoelectronic properties [1]. This is in stark contrast to other dibromo isomers, such as 1,6-dibromopyrene or 1,8-dibromopyrene, which are predominantly used as precursors for structurally distinct materials like discotic liquid crystals or polyaromatic regioisomers with different mesophase stability and luminescence properties [2]. Furthermore, the 2,7-pattern enables the creation of highly directional, chain-like assemblies on metal surfaces via Ullmann coupling, a characteristic not shared by its tetrabromo counterpart, which forms cross-linked networks [3]. Therefore, substituting 2,7-dibromopyrene with a different isomer or a generic brominated pyrene will fundamentally alter the synthetic pathway and the resulting material's performance, rendering generic substitution a high-risk, unvalidated strategy.

2,7-Dibromopyrene: Quantitative Evidence Comparison


Thermal Stability vs. 1,6-Dibromopyrene

2,7-Dibromopyrene exhibits a thermal stability limit of 250°C, which is lower than that of 1,6-dibromopyrene (280°C) but this difference is inconsequential for most common synthesis and device processing conditions. The 1,6-isomer's higher stability may be advantageous for ultra-high-temperature fabrication processes, while the 2,7-isomer's stability is well-matched to standard thermal evaporation and solution processing conditions. This distinction is crucial for selecting the appropriate building block for a given device fabrication workflow .

Organic Electronics OLED Materials Thermal Stability

OFET Hole Mobility vs. Unfunctionalized Pyrene

Derivatives synthesized from 2,7-dibromopyrene have demonstrated clear p-type semiconductor behavior in organic field-effect transistors (OFETs). Specifically, compound 6, a novel pyrene derivative functionalized at the 2,7-positions via Suzuki coupling, achieved a field-effect hole mobility of 0.018 cm² V⁻¹ s⁻¹ and an on/off current ratio of 10⁶ [1]. In stark contrast, unfunctionalized pyrene itself is an insulator and cannot be used as an active semiconductor layer in a transistor, highlighting the essential role of the 2,7-dibromopyrene precursor in imparting charge transport functionality.

OFET Semiconductors Charge Mobility

Surface Assembly: 1D Chains vs. 3D Networks

On metal surfaces, the 2,7-dibromo substitution pattern dictates a highly directional, linear self-assembly and coupling mechanism. Studies on Au(111) show that 2,7-dibromopyrene molecules form linear molecular chains and ordered monolayers through Br-H adsorption and Br-Br repulsion, ultimately leading to polypyrene chains via Ullmann coupling [1][2]. In contrast, the tetrabromo analog 1,3,6,8-tetrabromopyrene (TBP) is used to synthesize cross-linked, three-dimensional porous organic polymer (COP) networks via Yamamoto coupling [3]. This fundamental difference in assembly dictates the final material morphology: 2,7-DBP yields 1D chains, while TBP yields 3D porous networks.

Surface Chemistry Self-Assembly Nanostructures

2,7-Dibromopyrene: Key Application Scenarios


Blue-Emitting OLED Materials

This compound is a key building block for creating stable, efficient blue-emitting OLED materials. Its rigid pyrene core and bromine atoms enable the synthesis of extended π-conjugated systems via Suzuki coupling, achieving high color purity and device stability required for next-generation displays [1].

Organic Field-Effect Transistors (OFETs)

Procurement should be prioritized for projects developing p-type organic semiconductors. 2,7-Dibromopyrene-derived materials have demonstrated clear semiconducting behavior in OFETs, achieving measurable hole mobilities (e.g., 0.018 cm² V⁻¹ s⁻¹) that are foundational for flexible logic circuits and sensor applications [2].

1D Graphene Nanoribbons and Molecular Wires

For surface science and nanotechnology research, 2,7-dibromopyrene is the precursor of choice for creating linear polypyrene chains and graphene nanoribbons on metal surfaces like Au(111). Its specific substitution pattern leads to directional Ullmann coupling, forming well-defined 1D nanostructures with tunable electronic properties, as validated by STM and DFT studies [3].

Porous Luminescent Covalent Organic Polymers (COPs)

When copolymerized with other monomers like 1,3,6,8-tetrabromopyrene, 2,7-dibromopyrene serves as a key monomer for producing porous luminescent COPs. These materials exhibit high luminescent intensity and have been demonstrated as highly selective sensors for nitroaromatic explosives like picric acid [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dibromopyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.